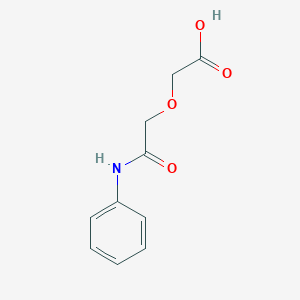

(2-Anilino-2-oxoethoxy)acetic acid

Descripción

Chemical Identity and Foundational Structural Elements in Research Contexts

Elucidation of Core Structural Motifs and Functional Groups

The structure of (2-Anilino-2-oxoethoxy)acetic acid, as its name implies, is characterized by several key functional groups. The molecule is built upon a central ethoxyacetic acid backbone. An anilino group (a phenyl group attached to an amine) is connected to one of the carbons of the acetyl group via an amide linkage, forming an anilide. The other end of the ethoxy group is attached to a carboxylic acid moiety.

The core structural motifs include:

Aniline (B41778): A primary aromatic amine that forms part of the anilide group.

Amide Linkage: A covalent bond between the carbonyl group and the nitrogen atom of the aniline. Amide bonds are known for their stability due to resonance, which imparts a partial double bond character to the C-N bond.

Ether Linkage: The oxygen atom connecting the two acetyl groups, providing flexibility to the molecule.

Carboxylic Acid: A functional group that can participate in a variety of reactions, including salt formation, esterification, and amide bond formation.

These functional groups are presented in the following data table:

| Functional Group | Chemical Formula | Key Properties |

| Aniline | C₆H₅NH₂ | Aromatic, basic |

| Amide | -C(=O)N(R)- | Planar, polar, capable of hydrogen bonding |

| Ether | -O- | Generally unreactive, flexible linkage |

| Carboxylic Acid | -COOH | Acidic, can be deprotonated |

Recognition as a Versatile Chemical Scaffold in Organic Synthesis

The combination of a reactive carboxylic acid and a modifiable anilino group makes this compound a versatile scaffold in organic synthesis. The carboxylic acid can be converted into esters, amides, or acid halides, allowing for the attachment of various other molecular fragments. The anilino phenyl ring can undergo electrophilic substitution reactions, enabling further functionalization.

The presence of multiple reactive sites allows for the construction of more complex molecules. For instance, the carboxylic acid could be coupled with an amine to form a new amide bond, while the anilino ring could be substituted to tune the electronic and steric properties of the molecule. This versatility makes it a valuable intermediate for creating libraries of compounds for screening in drug discovery and materials science.

Overview of Research Significance in Chemical and Biological Sciences

The unique combination of functional groups in this compound suggests its potential relevance in interdisciplinary scientific fields.

Interdisciplinary Relevance in Medicinal Chemistry and Materials Science

In medicinal chemistry, molecules containing anilide and carboxylic acid moieties are of significant interest. For example, derivatives of 2-anilinophenylacetic acid have been investigated as inhibitors of enzymes like PLA2 and lipoxygenase, which are involved in inflammatory processes. patsnap.com The structural similarity of this compound to these compounds suggests its potential as a lead structure for the development of new anti-inflammatory agents. Furthermore, the synthesis of various derivatives from related acetic acid compounds has been explored for their analgesic and anti-inflammatory activities. nih.gov

In materials science, the ability of molecules containing both amide and carboxylic acid groups to form hydrogen bonds is a key feature. These interactions can lead to the formation of self-assembled structures and materials with specific properties. For instance, poly(ester amide)s derived from glycolic acid and amino acids are being explored as biodegradable materials for applications like surgical sutures due to their desirable mechanical and thermal properties. researchgate.netresearchgate.net The structure of this compound, with its hydrogen bond donors and acceptors, suggests its potential as a monomer or building block for novel polymers and functional materials.

Historical Context of Related Glycolic Acid and Amide Derivatives in Research

The study of glycolic acid and its derivatives has a long history in chemistry. Glycolic acid itself is the simplest alpha-hydroxy acid and has been used in various applications. The incorporation of an amide functionality, as seen in glycolic acid amide derivatives, introduces new properties and potential applications.

Historically, research into amide derivatives has been extensive due to the amide bond's central role in biochemistry, being the linkage that forms peptides and proteins. nih.gov The synthesis and properties of various amide-containing compounds have been a cornerstone of organic and medicinal chemistry research. For example, glycolic acid amide derivatives of piperazine (B1678402) were investigated for their potential as psychotogenic substance antagonists. The development of synthetic methods for creating amide bonds has been a continuous area of research, with modern techniques like electrosynthesis offering greener alternatives. rsc.org The study of this compound builds upon this rich history, exploring a novel combination of these well-established functional groups.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-anilino-2-oxoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDURDIZZUUDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266480 | |

| Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22064-42-2 | |

| Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22064-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Anilino 2 Oxoethoxy Acetic Acid and Its Analogs

Direct Synthetic Pathways and Optimizations

The construction of the (2-anilino-2-oxoethoxy)acetic acid scaffold can be achieved through several convergent strategies. These routes often involve the formation of the central amide and ether linkages as key bond-forming steps.

Strategies Involving Anilines as Precursors

A primary and versatile approach to this compound and its analogs commences with aniline (B41778) or its substituted derivatives. This strategy leverages the nucleophilic character of the aniline nitrogen to form the crucial N-aryl amide bond.

One prominent method involves the acylation of anilines with a suitably activated derivative of ethoxyacetic acid. A common and effective approach is the reaction of anilines with oxalyl chloride, which serves as a precursor to the oxamic acid moiety. The general procedure involves the treatment of the corresponding aniline with oxalyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (B109758) at low temperatures. This initially forms an intermediate ethyl oxalyl chloride derivative, which is then subjected to hydrolysis, typically with a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, to yield the desired N-aryl oxamic acid. google.com

The reaction of aniline with chloroacetic acid has also been investigated. This reaction can, however, lead to a mixture of products, including N-phenylglycine, diphenyldiketopiperazine, and phenylimidodiacetic acid mono-anilide, depending on the reaction conditions. kyoto-u.ac.jp Careful control of stoichiometry and reaction parameters is crucial to favor the formation of the desired N-(chloroacetyl)aniline intermediate, which can then be further reacted to introduce the ether and carboxylic acid functionalities. The Schotten-Baumann reaction conditions, utilizing a base like sodium hydroxide, can be employed for the initial acylation of anilines with chloroacetyl chloride. ijper.org

The following table summarizes the synthesis of various N-substituted oxamic acids, which are close structural analogs of the title compound, using the oxalyl chloride methodology.

| Compound | Aniline Precursor | Yield (%) | Melting Point (°C) |

| 2-Oxo-2-(phenylamino)acetic acid | Aniline | - | >300 |

| 2-Oxo-2-(o-tolylamino)acetic acid | o-Toluidine | - | 111-113 |

| 2-Oxo-2-(p-tolylamino)acetic acid | p-Toluidine | - | >300 |

| 2-((2-Chlorobenzyl)amino)-2-oxoacetic acid | 2-Chlorobenzylamine | - | 145-146 |

Data compiled from supporting information of a study on oxamic acid synthesis. google.com

Utilization of Substituted Glycolic Acid Intermediates

An alternative synthetic rationale involves the use of pre-functionalized glycolic acid intermediates. This approach builds the molecule by attaching the aniline moiety to a pre-existing ethoxyacetic acid backbone.

For instance, a synthetic route could involve the reaction of an aniline with a derivative of 2-(chloroacetoxy)acetic acid. However, the direct amination of such halo-ketoesters with anilines can result in low yields due to the reduced nucleophilicity of the aniline nitrogen. nih.gov Strategies to enhance the nucleophilicity of the aniline or the reactivity of the electrophilic center are often necessary.

Another potential pathway involves the initial synthesis of 2-phenoxyacetic acid derivatives, which can then be functionalized. For example, the synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids has been reported, which involves the reaction of chloroacetamidophenoxyacetic acids with metallic salts of ω-lactams. acs.org While not a direct synthesis of the title compound, this methodology demonstrates the feasibility of building upon a phenoxyacetic acid scaffold.

Synthesis of Structurally Modified Derivatives

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in various applications.

Systematic Variation of the Anilino Moiety

The following table illustrates the variety of substituents that can be introduced on the anilino moiety, based on the synthesis of related acetamide (B32628) derivatives.

| R1 (Substituent on Anilino Phenyl Ring) | R2 (Substituent on Amino Phenyl Ring) |

| H | H |

| 2-Cl | H |

| 4-CH3 | H |

| 4-OCH3 | H |

| 2-NO2 | 4-Cl |

| 4-Br | 2-CH3 |

Table based on the general structure of N-phenyl-2-(phenyl-amino) acetamide derivatives synthesized via the Schotten-Baumann reaction. ijper.org

Functionalization of the Ethoxyacetic Acid Chain

The ethoxyacetic acid portion of the molecule provides another avenue for structural modification. The carboxylic acid group can be esterified or converted to an amide to produce a range of functional derivatives. For instance, the synthesis of ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate demonstrates the esterification of a related carboxylic acid. kyoto-u.ac.jp

Furthermore, the methylene (B1212753) group within the ethoxy chain could potentially be a site for functionalization, although this is often more challenging. Oxidative functionalization of amino acid derivatives using catalysts like nonheme iron complexes has been shown to occur at C-H bonds, suggesting a potential, albeit likely non-selective, route for introducing substituents on the ethoxy chain. rsc.org

Exploration of Isosteric Replacements (e.g., Sulfur Analogs)

Isosteric replacement, particularly the substitution of oxygen with sulfur, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. In the context of this compound, the ether oxygen could be replaced by a sulfur atom to generate a thioether analog.

The synthesis of such sulfur analogs can be approached by reacting a thiophenol derivative with a suitable haloacetylated aniline. For example, the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide has been reported, which involves the reaction of a sulfonylguanidine (B1260306) derivative with 2-chloro-N-phenylacetamide. nih.gov This suggests that a similar reaction between a substituted thiophenol and N-(chloroacetyl)aniline could yield the desired thioether analog of this compound. The synthesis of 2-aminobenzothiazoles from anilines using potassium thiocyanate (B1210189) also provides a route to sulfur-containing analogs, albeit with a heterocyclic structure. quora.com

Advanced Synthetic Strategies and Reaction Mechanisms

The efficient construction of the this compound scaffold and its analogs often requires sophisticated synthetic approaches to achieve high yields and purity. Researchers have explored catalytic methods, multi-component reactions, and detailed mechanistic studies to optimize the synthesis of these valuable compounds.

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering pathways to higher efficiency, selectivity, and milder reaction conditions. Both acid and metal catalysts have been effectively employed.

For instance, the synthesis of related anilino-oxoethyl-substituted acetic acid derivatives has been achieved with high yields using a combination of formic acid and a sulfonic acid resin as a catalyst in toluene. This approach has the advantage of producing a high-purity product without the need for recrystallization and avoids hazardous steps like hydrogenolysis.

In the synthesis of related phenoxyacetic acid derivatives, catalytic hydrogenation on a palladium catalyst was explored for the reduction of a nitro group to an amino group, a key step in building more complex analogs. researchgate.net However, in this specific case, traditional reduction with a ferrous salt proved to be more effective. researchgate.net The choice of catalyst is therefore highly dependent on the specific substrates and the desired transformation.

The use of organocatalysts, such as L-proline, has also been reported in multi-component reactions to produce related heterocyclic compounds, highlighting the versatility of catalytic systems in generating structural diversity.

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. These strategies have been applied to the synthesis of various derivatives that share structural motifs with this compound.

A notable example is the three-component reaction of a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound to generate imidazo[1,2-a]azine derivatives. researchgate.net This demonstrates the power of MCRs in rapidly building molecular complexity. Similarly, the Biginelli reaction, a classic MCR, has been utilized for over a century to create dihydropyrimidinone scaffolds. researchgate.netnih.gov

One-pot procedures have also been developed for the synthesis of sterically demanding aniline derivatives, which can be precursors to more complex structures. mdpi.com These reactions often involve the in-situ generation of reactive intermediates that then participate in subsequent transformations within the same reaction vessel. mdpi.com For example, a one-pot synthesis of N-Boc-α-amino acids has been developed from gaseous CO2 and N-Boc-α-amido sulfones using bismetal reagents. researchgate.net Furthermore, the synthesis of certain amino acid derivatives can be carried out as a "one-pot" synthesis on a multi-gram scale without the isolation of any intermediates. google.com

Infrared irradiation has also been employed to promote a three-component cyclocondensation to synthesize 4H-pyran derivatives, offering advantages such as high yields and short reaction times under non-hazardous conditions. scielo.org.mx

A thorough understanding of reaction pathways and the intermediates involved is crucial for optimizing synthetic protocols and predicting the formation of by-products. For the synthesis of anilino-oxoacetic acid derivatives, the reaction mechanism often involves the initial formation of an amide bond followed by subsequent transformations.

In the synthesis of related compounds, the reaction pathway can be influenced by steric hindrance and the electronic nature of the substituents. For example, in the one-pot synthesis of sterically demanding anilines, different long-lived intermediates were observed depending on the bulkiness of the substituents, although the general reactivity remained comparable. mdpi.com

The formation of key intermediates, such as imines and α-amino stannanes or silanes, has been identified in the one-pot synthesis of α-amino acids. researchgate.net In the context of MCRs, the proposed mechanism often involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound to form a reactive alkene intermediate. nih.gov

Kinetic and mechanistic studies using techniques like ¹H NMR and DFT calculations have been employed to elucidate the reaction mechanisms. For instance, studies on the formation of amino acid-derived 2-thiohydantoins have proposed a two-step mechanism, with the rates of addition and cleavage being pH-dependent. researchgate.net Such detailed investigations provide valuable insights that can be applied to the synthesis of this compound and its analogs, allowing for a more rational design of synthetic strategies.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Anilino 2 Oxoethoxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For (2-Anilino-2-oxoethoxy)acetic acid, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the anilino group, the methylene (B1212753) protons of the ethoxy chain, the amide proton, and the carboxylic acid proton.

Based on data from structurally similar compounds, the aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The chemical shifts of these protons are influenced by the electronic effects of the amide substituent and their position on the phenyl ring. The two methylene (-CH₂-) groups would likely present as singlets, with the one adjacent to the ether oxygen appearing at a different chemical shift than the one adjacent to the amide carbonyl. The amide proton (NH) typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The carboxylic acid proton is also expected to be a broad singlet at a significantly downfield region, usually above δ 10.0 ppm, and its observation can be dependent on the solvent used.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OCH₂CO- | ~4.7 | Singlet |

| -COCH₂O- | ~4.2 | Singlet |

| -NH- | > 8.0 | Broad Singlet |

| -COOH | > 10.0 | Broad Singlet |

| Note: This is a predicted data table based on analogous compounds. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic methylene carbons.

The carbonyl carbon of the carboxylic acid is typically found in the range of δ 170-180 ppm, while the amide carbonyl carbon appears slightly upfield, around δ 165-175 ppm. The aromatic carbons will produce a set of signals between δ 110-150 ppm, with the carbon attached to the nitrogen atom (ipso-carbon) appearing at the downfield end of this range. The two methylene carbons are expected in the aliphatic region, typically between δ 60-70 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| -C OOH | 170 - 180 |

| -C ONH- | 165 - 175 |

| Aromatic C -N | 135 - 145 |

| Aromatic C -H | 115 - 130 |

| -OC H₂CO- | 65 - 75 |

| -COC H₂O- | 60 - 70 |

| Note: This is a predicted data table based on analogous compounds. |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3300 cm⁻¹. The C=O stretching vibrations are particularly informative. The carboxylic acid carbonyl (C=O) should exhibit a strong absorption band around 1700-1730 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid would be observed in the fingerprint region, between 1000-1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Ether & Carboxylic Acid | C-O Stretch | 1000 - 1300 |

| Note: This is a predicted data table based on analogous compounds. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₁NO₄), the calculated molecular weight is approximately 209.20 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Key fragmentation pathways could include cleavage of the ether bond and the amide bond, leading to characteristic fragment ions that would further support the proposed structure.

| Ion | m/z (predicted) | Identity |

| [M+H]⁺ | 210.07 | Molecular Ion (protonated) |

| [M-H₂O]⁺ | 192.06 | Loss of water |

| [M-COOH]⁺ | 164.08 | Loss of carboxylic acid group |

| [C₆H₅NHCO]⁺ | 120.05 | Anilino-carbonyl fragment |

| Note: This is a predicted data table based on common fragmentation patterns. |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Torsion Angles

The amide group in acetamide (B32628) derivatives is often a subject of conformational analysis. For instance, in N-(2-methoxyphenyl)acetamide, the planarity of the amide group relative to the benzene (B151609) ring is a critical feature. The torsion angles C3—N1—C2—O2 and C3—N1—C2—C1 were reported as -2.5 (3)° and 176.54 (19)°, respectively, indicating that the amide group is not perfectly coplanar with the benzene ring. researchgate.net Similarly, for this compound, the key torsion angles would involve the C-N bond of the amide, the ether linkage, and the carboxylic acid group. Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), are often employed to predict the most stable conformers and their corresponding torsion angles. nih.gov

For related molecules, such as certain 1H-indole derivatives, the orientation of different ring systems is also described by dihedral angles. nih.gov In one study, two independent molecules in the asymmetric unit showed significantly different dihedral angles between their aromatic rings, at 7.79 (7)° and 29.89 (7)°, highlighting the conformational flexibility. iucr.org

A hypothetical analysis of this compound would focus on the torsion angles presented in the table below, which would define the molecule's three-dimensional structure.

| Torsion Angle | Atoms Involved | Expected Conformation |

| ω (Amide) | O=C-N-C | Typically near 180° (trans) for planarity |

| φ (Anilino) | C-C-N-C | Defines the orientation of the anilino group |

| ψ (Ethoxy) | C-N-C-O | Influences the position of the ethoxyacetic acid moiety |

| τ (Carboxyl) | O-C-C=O | Determines the orientation of the carboxylic acid group |

This table represents a hypothetical analysis, as experimental data for the target compound is not available.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The most significant intermolecular interaction expected for this compound is hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the N-H of the amide and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygens and the ether oxygen). It is anticipated that strong N-H···O and O-H···O hydrogen bonds would be primary motifs in the crystal lattice, likely forming chains or dimeric structures. iucr.orglibretexts.org For example, in related acetamide structures, N-H···O and C-H···O hydrogen bonds are commonly observed to link adjacent molecules. researchgate.net

Other Weak Interactions: Weaker interactions, such as C-H···O and C-H···π contacts, also play a role in stabilizing the three-dimensional crystal packing. iucr.org These interactions, although individually less energetic, collectively contribute to the cohesion of the crystal.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |

| Hydrogen Bond | N-H (Amide) | C=O (Amide/Carboxyl) | Strong, primary packing driver |

| Hydrogen Bond | O-H (Carboxyl) | C=O (Amide/Carboxyl), O (Ether) | Strong, often forms dimers or chains |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate, contributes to packing stability |

| C-H···O | C-H (Aromatic/Aliphatic) | C=O, O (Ether) | Weak, space-filling and stabilizing |

| C-H···π | C-H (Aliphatic) | Phenyl Ring | Weak, contributes to packing |

This table is based on the functional groups present in the molecule and data from related structures.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. researchgate.net

The analysis also generates two-dimensional "fingerprint plots," which summarize the distribution of different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.

For many organic molecules, H···H contacts account for the largest percentage of the Hirshfeld surface area. For instance, in N-(2-methoxyphenyl)acetamide, H···H contacts contributed 53.9% to the total surface area. researchgate.net Other significant contributions arose from O···H/H···O (21.4%) and C···H/H···C (21.4%) contacts, corresponding to hydrogen bonds and other van der Waals interactions. researchgate.net In another related acetamide derivative, the contributions were H···H (54%), C···H/H···C (24%), O···H/H···O (11.5%), and N···H/H···N (6.5%). iucr.org

Based on the analysis of these related compounds, a hypothetical breakdown of the Hirshfeld surface contact contributions for this compound is projected in the table below.

| Contact Type | Projected Contribution (%) | Associated Interaction |

| H···H | ~45-55% | General van der Waals forces |

| O···H / H···O | ~20-30% | N-H···O and O-H···O Hydrogen Bonds |

| C···H / H···C | ~15-25% | C-H···π and van der Waals interactions |

| N···H / H···N | ~1-5% | Weaker hydrogen bonding or van der Waals |

| C···C | ~1-3% | π-π stacking interactions |

| Other | <1% | Miscellaneous contacts |

This table presents projected values based on published data for structurally similar acetamide derivatives. researchgate.netiucr.org

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of a pure chemical compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

The molecular formula for this compound is C₁₀H₁₁NO₄. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 57.41% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.30% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.70% |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.59% |

| Total | 209.201 | 100.00% |

This table presents the theoretical elemental composition calculated from the molecular formula.

Experimental determination of these percentages, typically through combustion analysis, would be a critical step in the characterization of a newly synthesized batch of this compound to verify its empirical formula.

Computational and Theoretical Studies of 2 Anilino 2 Oxoethoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes from the ground state geometry to spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations can provide a wealth of information about (2-Anilino-2-oxoethoxy)acetic acid.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

These theoretical calculations are instrumental in rationalizing the molecule's behavior in chemical reactions and biological systems. For instance, DFT has been used to study the anti-E-coli activity of acetic acid derivatives by correlating calculated electronic descriptors with experimental inhibition concentrations eajournals.org.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT that can predict the excited state properties of molecules, which are crucial for understanding electronic transitions and spectroscopic behavior.

By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This allows for the prediction of the wavelengths at which the molecule will absorb light most strongly. These theoretical spectra can be compared with experimental data to validate the computational model and to interpret the nature of the electronic transitions (e.g., n → π* or π → π* transitions). The study of biopigment molecules has demonstrated the utility of TD-DFT in correlating molecular structure with color and UV-Vis spectra researchgate.net.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (n → π) |

| S0 → S3 | 250 | 0.45 | HOMO → LUMO+1 (π → π*) |

Molecular Modeling and Simulation

While quantum chemical calculations provide a detailed picture of a molecule's electronic properties, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment over time.

This compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations can be used to explore the vast conformational space of this molecule. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system.

By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), MD can reveal the preferred conformations, the dynamics of conformational changes, and the influence of the solvent on the molecule's structure. This information is critical for understanding how the molecule might bind to a biological target. For example, MD simulations have been used to study the dynamics of kinase inhibitors, revealing how they engage with the ATP binding pocket nih.gov.

Once a potential binding mode of this compound to a target protein is identified, it is essential to estimate the strength of this interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for calculating the binding free energy. nih.govnih.gov

Table 3: Hypothetical MM-GBSA Binding Free Energy Contributions for this compound with a Target Protein

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 55.1 |

| Non-polar Solvation Energy | -5.8 |

| Total Binding Free Energy (ΔG_bind) | -24.6 |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific target.

For this compound, molecular docking could be used to identify potential biological targets by virtually screening it against a database of protein structures. Once a target is identified, docking can provide a detailed model of the binding pose, highlighting the key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the binding site. These insights are crucial for understanding the mechanism of action and for designing more potent and selective analogues. For instance, docking studies have been instrumental in identifying kinase inhibitors from chemical libraries. nih.govillinois.edu

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase ATP Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond (with carboxylate) | 2.8 |

| Val57 | Hydrophobic Interaction (with phenyl ring) | 3.5 |

| Glu91 | Hydrogen Bond (with amide N-H) | 3.1 |

| Asp145 | Salt Bridge (with carboxylate) | 4.2 |

| Leu132 | Hydrophobic Interaction (with ethyl linker) | 3.9 |

Prediction of Binding Modes and Key Interacting Residues

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

In the case of this compound, docking studies could be performed against a variety of protein targets to hypothesize its mechanism of action. For instance, based on the structural motifs present in the molecule, potential targets could include enzymes such as kinases or proteases, which are often implicated in various diseases. Computational studies on similar aniline (B41778) derivatives have shown their potential to bind to enzyme active sites.

A hypothetical docking study of this compound into an enzyme's active site would likely reveal key interactions. The aniline ring could engage in hydrophobic interactions with nonpolar residues, while the amide and carboxylic acid moieties are well-suited to form hydrogen bonds with polar residues or the protein backbone. The ether linkage provides conformational flexibility, allowing the molecule to adopt a favorable geometry within the binding pocket. The specific residues involved would, of course, depend on the topology and amino acid composition of the target protein's active site. For example, studies on other small molecules have shown interactions with residues like aspartate, lysine, and glutamine through hydrogen bonding. rsc.org

Ligand Efficiency and Selectivity Assessments

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, relative to its size. It is calculated as the binding affinity (often expressed as pIC50 or pKi) divided by the number of non-hydrogen atoms. A higher LE value is generally desirable, as it suggests a more optimized interaction.

For this compound, once a binding affinity for a particular target is determined (either computationally or experimentally), its ligand efficiency could be calculated. This would allow for a comparison with other known inhibitors of the same target, providing a measure of its quality as a lead compound.

Selectivity, the ability of a drug to bind to its intended target with high affinity while having low affinity for other targets, is a crucial aspect of drug development to minimize off-target effects. Computational methods can aid in assessing selectivity by docking this compound against a panel of related proteins or a whole family of enzymes. By comparing the predicted binding energies across these different targets, one can estimate the selectivity profile of the compound. For instance, a study on kinase inhibitors demonstrated that some compounds were specific for certain kinases like CaMKIIδ, while others were less selective. nih.gov

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry and are used to predict a wide range of physicochemical and biological properties.

Topological Polar Surface Area (TPSA) and Rotatable Bond Count

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is a good indicator of drug bioavailability. It is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A lower number of rotatable bonds is generally preferred for better oral bioavailability.

For this compound, these parameters can be computationally predicted:

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 89.6 Ų |

| Rotatable Bond Count | 5 |

These values for this compound are within the ranges often considered favorable for drug-like molecules.

Hydrogen Bond Donor and Acceptor Counts

The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and for its solubility. These properties are key components of Lipinski's rule of five, which is a guideline for predicting drug-likeness.

The predicted hydrogen bond donor and acceptor counts for this compound are as follows:

| Descriptor | Predicted Value |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

These values also align with typical ranges for orally bioavailable drugs. The presence of both donor and acceptor sites highlights the potential for this molecule to form multiple hydrogen bonds with a protein target. pearson.com

Other Physiochemical and Structural Parameter Predictions

A variety of other molecular descriptors can be calculated to provide a more comprehensive profile of this compound. These include its molecular weight, lipophilicity (logP), and other structural alerts.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.19 g/mol |

| XLogP3 | 0.8 |

| Formal Charge | 0 |

| Refractivity | 52.8 m³/mol |

These predicted parameters provide a foundational understanding of the physicochemical properties of this compound, suggesting it possesses characteristics often associated with drug-like molecules.

Structure Activity Relationship Sar Investigations of 2 Anilino 2 Oxoethoxy Acetic Acid Derivatives

Impact of Structural Modifications on Biological Activities

Systematic modifications of the (2-anilino-2-oxoethoxy)acetic acid scaffold have revealed key insights into the structural requirements for biological activity. Alterations to the anilino moiety, the carboxylic acid, and the ether linkage have profound effects on the potency and efficacy of these compounds.

Influence of Substituents on the Anilino Moiety

Early SAR studies identified the aniline (B41778) moiety as a suitable location for a wide range of modifications. nih.gov In the context of anticancer research, the substitution pattern on the phenyl ring of the anilino group plays a significant role in antiproliferative activity. nih.gov Studies on 2-anilino triazolopyrimidines, a related class of compounds, demonstrated that small, electron-releasing substituents are often favored. nih.gov For instance, the presence of methyl or ethyl groups at the para-position, or two methyl groups at the meta- and para-positions, was found to be critical for optimal antiproliferative effects. nih.gov

The electronic properties of the substituents are also a determining factor. Electron-releasing groups at the para-position of the phenyl ring showed a clear trend in antiproliferative activity, with the order of potency being: Methyl > Ethyl > O-Methyl. nih.gov Larger alkoxy or alkyl groups, such as O-Ethyl, n-Propyl, and i-Propyl, led to a significant decrease in activity. nih.gov In some cases, replacing the phenyl ring with a bioisosteric equivalent like a pyridin-3-yl moiety resulted in a dramatic reduction in potency. nih.gov

Conversely, the introduction of electron-withdrawing groups, such as a chlorine atom, can enhance lipophilicity and potentially improve binding to certain receptors. The selection of substituents often involves a balance between electronic, steric, and lipophilic factors to optimize the compound's interaction with its biological target. researchgate.net

Table 1: Influence of Anilino Ring Substituents on Antiproliferative Activity

| Substituent | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|

| Methyl | para | High Potency | nih.gov |

| Ethyl | para | Moderate Potency | nih.gov |

| Methoxy | para | Lower Potency than Alkyls | nih.gov |

| 3,4-Dimethyl | meta, para | High Potency | nih.gov |

| Pyridin-3-yl | N/A (Ring Replacement) | Dramatically Reduced Potency | nih.gov |

Effects of Modifications on the Carboxylic Acid and Ether Linkage

The carboxylic acid group is often essential for activity, potentially acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions within a receptor's active site. Its acidic nature also influences the pharmacokinetic profile of the molecule. Replacing the ionizable carboxylic acid with a non-ionizable group, such as in an acetamide (B32628) variant, can significantly alter these properties.

The linker connecting the anilino head to the carboxylic acid tail is also a critical determinant of potency. In related amide series, a linker length of seven atoms was found to be optimal for activity. nih.gov The ether oxygen atom within this linker can participate in hydrogen bonding and is a key feature for maintaining potency. nih.gov For instance, incorporating a phenoxy oxygen proximal to a terminal ring in certain antagonists was shown to maintain high potency (IC₅₀ of 54 nM). nih.gov However, completely replacing the phenylamino (B1219803) group with an ether linkage has been reported to reduce biological activity in some contexts.

Furthermore, the integrity of the amide bond is important. Replacing the aniline nitrogen with a carbon atom has been shown to lead to a significant decrease in inhibitory activity, highlighting the importance of the nitrogen for potency. nih.gov

Conformational Requirements for Biological Potency

The three-dimensional arrangement of the this compound derivatives is a key factor in their ability to bind to their biological targets with high affinity. The flexibility and rigidity of the molecular scaffold, as well as the stereochemistry of any chiral centers, dictate the conformational preferences that lead to optimal biological potency.

The linker region's flexibility is crucial. While some flexibility is needed to allow the molecule to adopt the correct binding pose, excessive rigidity can be detrimental. For example, rigidifying the A-ring of certain NMDA receptor antagonists into a larger ring system decreased potency. nih.gov The introduction of substituents can also impose conformational restrictions. An ortho-methyl group on a phenyl ring, for instance, can cause steric hindrance that restricts the rotation of the carbon-oxygen bond in the side chain, thereby altering the molecule's preferred conformation and affecting its biological activity. youtube.com

Stereochemistry plays a vital role when chiral centers are introduced. In a study on Keap1-Nrf2 protein-protein interaction inhibitors, adding a methyl group to the α-position of the acetic acid moiety created two enantiomers. nih.gov These (S)- and (R)-enantiomers displayed different levels of activity, indicating that the target protein has a specific stereochemical requirement for binding. nih.gov This highlights that a precise spatial arrangement of functional groups is necessary for effective interaction with the target.

Design Principles for Lead Optimization and Analogue Development

Lead optimization is a crucial stage in drug discovery that aims to improve the efficacy, selectivity, and pharmacokinetic properties of a promising hit compound. nih.gov For derivatives of this compound, several key principles guide the development of analogues.

A primary strategy involves the direct chemical manipulation of the lead compound's functional groups. nih.gov This includes:

Substitution: Systematically altering substituents on the anilino ring to probe for beneficial interactions with the target, as detailed in section 5.1.1. nih.govnih.gov

Alteration of Ring Systems: Replacing the aniline phenyl ring with other aromatic or heterocyclic systems to explore different binding modes or improve properties. nih.gov

Isosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties (bioisosteres) to enhance activity or stability. nih.gov

A successful lead candidate should possess a favorable balance of properties, including a novel chemical structure with potential for further optimization and a reasonable synthetic route. uu.se The optimization process is not solely focused on increasing potency but also on improving "drug-like" properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For example, modifications might be aimed at reducing excessive lipophilicity to improve solubility and bioavailability. nih.gov

Rational Design Strategies for Enhanced Specificity and Selectivity

Rational drug design utilizes the growing understanding of molecular biology and target structures to create more specific and selective drugs. These strategies move beyond empirical screening and employ a more targeted approach.

Structure-based drug design is a powerful tool when the three-dimensional structure of the biological target is known. nih.gov Molecular docking simulations can be used to predict how different analogues of this compound might bind to a target's active site. researchgate.net This allows medicinal chemists to design modifications that are predicted to enhance binding affinity and selectivity. nih.gov For example, docking studies can reveal hydrophobic pockets or hydrogen-bonding opportunities within a binding site, guiding the design of new derivatives with complementary functional groups. nih.govnih.gov

Another key strategy is bioisosterism, where parts of the molecule are replaced with structurally different but functionally similar groups. researchgate.net This can be used to improve potency, selectivity, or metabolic stability while retaining the key interactions required for biological activity. The rational design of glitazones, for example, was based on the principles of bioisosterism to maintain the structural requirements for PPARγ agonism. researchgate.net

These rational approaches aim to broaden substrate specificity where desired or, more commonly, to enhance selectivity for a specific target over off-targets, thereby reducing the potential for side effects. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Architectures

The future of research on (2-Anilino-2-oxoethoxy)acetic acid is intrinsically linked to the development of more sophisticated and efficient synthetic methodologies. While traditional methods have proven effective for creating basic derivatives, the focus is shifting towards multi-step and one-pot procedures to build skeletally diverse and complex molecular architectures.

One promising approach involves domino reactions, where a single synthetic operation generates multiple bond formations in a cascade, allowing for the rapid construction of complex structures from simple precursors. core.ac.uk Similarly, reagent-controlled branching cascades are being explored to create diverse compound libraries from a common intermediate. core.ac.uk For instance, the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazinyl-s-triazine in acetic acid, represents an efficient one-pot procedure for generating novel pyrazole-s-triazine derivatives. nih.gov

Another area of development is the synthesis of heterocyclic compounds starting from precursors derived from related structures. For example, the ring-opening of N-acetyl isatin (B1672199) in the presence of acetic acid yields 2-(2-acetamidophenyl)-2-oxoaceticacid, a versatile precursor for preparing various Schiff bases and acetamide (B32628) derivatives with potential biological activities. ekb.eg The synthesis of complex hydrazones from phenoxyacetic acid derivatives through multi-step reactions, including treatment with ethyl bromoacetate (B1195939) and subsequent reaction with benzohydrazide (B10538) derivatives, further highlights the move towards creating more elaborate molecules for targeted applications. mdpi.com These advanced synthetic strategies are crucial for generating novel compounds with unique three-dimensional structures, which are often essential for specific biological or material functions. iiserpune.ac.in

Exploration of Applications in Advanced Materials Science and Engineering

The structural versatility of this compound and its derivatives makes them attractive candidates for the development of advanced materials. solubilityofthings.com Research is expanding beyond traditional applications to explore their use in creating specialty polymers, functional hydrogels, and coordination polymers with unique properties.

Derivatives of this compound are considered valuable building blocks for creating materials with enhanced durability and specific reactivity. In the field of biomaterials, for example, acetic acid has been shown to precisely tailor the mechanical properties of protein-based hydrogels. nih.gov By controlling cross-linking interactions at the nanoscale, it is possible to synthesize hydrogels with a wide range of stiffness, making them suitable for applications such as tissue engineering and bio-implants. nih.gov

Furthermore, the core structure is being investigated for its potential in forming coordination polymers. These materials, constructed from metal ions linked by organic ligands, can exhibit tunable properties like luminescence. researchgate.net While research in this area is still emerging for this specific compound, related structures have been successfully used to create lanthanide-based coordination polymers, suggesting a promising avenue for developing novel optical and electronic materials. researchgate.net

Identification and Validation of New Biological Targets and Therapeutic Areas

A significant future direction for this compound analogues lies in the discovery and validation of new biological targets to address a range of diseases. The ability to synthesize diverse chemical libraries based on this scaffold allows for broad screening against various enzymes and receptors.

Recent studies have already identified promising leads. An analogue, N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-chlorophenyl]methyleneamino]benzofuran-2-carboxamide (KIN-332), was identified from a chemical library docked into CaMKIIδ and was found to inhibit two kinases with sub-micromolar IC50 values. nih.gov This highlights the potential of these compounds as kinase inhibitors, a critical area in cancer therapy. Indeed, derivatives of 2-anilino substituted compounds have demonstrated significant anticancer activity against cell lines for leukemia, melanoma, lung, colon, renal, and breast cancers. researchgate.net

Beyond cancer, researchers are exploring other therapeutic areas. Analogues are being designed as antagonists for the NR1A/NR2B N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurological conditions like Alzheimer's, Parkinson's disease, and depression. nih.gov The structural similarity of these compounds to known bioactive molecules also suggests potential as antimicrobial agents and acetylcholinesterase inhibitors for treating neurodegenerative disorders. researchgate.net Future work will focus on validating these initial findings through more extensive biological testing and clarifying their mechanisms of action to develop new therapeutic agents. ub.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and screening of this compound derivatives. researchgate.net These computational tools can significantly accelerate the discovery of new drugs by predicting the biological activity and properties of virtual compounds, thereby reducing the time and cost associated with traditional laboratory screening. acs.org

A key application of ML is in structure-based virtual screening. For example, a Support Vector Machine SPecific (SVMSP) model, a type of machine learning algorithm, was successfully used to re-score docked compounds and identify potential hits against the CaMKIIδ kinase. nih.gov This target-specific scoring method demonstrates a significant improvement over traditional docking approaches. nih.gov

AI and ML algorithms, such as support vector machines and random forests, are increasingly used to build predictive models that can screen large chemical libraries for potential drug candidates. acs.org These models learn from existing data to identify molecular features that are crucial for biological activity, guiding the synthesis of more potent and selective compounds. researchgate.netacs.org This computational approach, often referred to as computer-assisted drug discovery, helps bridge the gap between rational design and serendipitous discovery, paving the way for the more efficient development of novel therapeutics based on the this compound scaffold. acs.orgulisboa.pt

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Anilino-2-oxoethoxy)acetic acid, and how do reaction parameters influence yield?

- Synthetic Routes : The compound can be synthesized via condensation reactions between aniline derivatives and glyoxylic acid derivatives. A typical approach involves coupling 2-chloroacetyl chloride with aniline under basic conditions, followed by hydrolysis to yield the acetic acid moiety. Alternative routes may use ethyl glyoxylate intermediates .

- Critical Parameters : Reaction temperature (optimized between 40–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants significantly affect yield and purity. For example, excess aniline derivatives may reduce side reactions like dimerization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- NMR : and NMR confirm the presence of the anilino group (aromatic protons at δ 6.8–7.2 ppm) and the oxoethoxy moiety (carbonyl carbons at ~170 ppm).

- FT-IR : Peaks at ~1650 cm (C=O stretch) and 3300 cm (N-H stretch) validate functional groups.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scale-up while minimizing impurities?

- Methodology :

DoE (Design of Experiments) : Use fractional factorial designs to test variables like pH, solvent, and catalyst (e.g., p-toluenesulfonic acid).

Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted aniline derivatives.

In-line Analytics : Employ HPLC with UV detection (λ = 254 nm) to monitor reaction progress and impurity profiles .

Q. How can contradictory data in spectral characterization (e.g., unexpected NMR shifts) be resolved?

- Approach :

- Tautomerism Analysis : The oxoethoxy group may exhibit keto-enol tautomerism, causing peak splitting. Use - HMBC NMR to confirm nitrogen bonding patterns.

- X-ray vs. Computational Data : Compare experimental crystallographic data with DFT-calculated geometries (e.g., B3LYP/6-31G*) to identify conformational discrepancies .

Q. What strategies are effective in developing analytical methods for quantifying this compound in complex matrices?

- Chromatography :

- HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for baseline separation. Retention time ~8.2 min.

- GC-MS : Derivatize the carboxylic acid group with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 73 (TMS fragment) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanism :

- Electrophilic Sites : The oxoethoxy carbonyl carbon is susceptible to nucleophilic attack (e.g., by amines or thiols), forming amide or thioester derivatives.

- Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, accelerating reactions like hydrolysis to yield 2-anilinoacetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.